molecular formula C9H6FNO B2838835 3-(4-Fluorophenyl)isoxazole CAS No. 651059-64-2

3-(4-Fluorophenyl)isoxazole

Cat. No.: B2838835
CAS No.: 651059-64-2
M. Wt: 163.151
InChI Key: JTIYGAJCKRGUBV-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)isoxazole is a heterocyclic compound characterized by the presence of an isoxazole ring substituted with a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is often catalyzed by metals such as copper (I) or ruthenium (II) . The reaction conditions generally include moderate temperatures and the use of solvents like dichloromethane.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluorophenyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

3-(4-Fluorophenyl)isoxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-Phenylisoxazole
  • 3-(4-Chlorophenyl)isoxazole
  • 3-(4-Methylphenyl)isoxazole

Comparison: 3-(4-Fluorophenyl)isoxazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the fluorine atom can enhance the compound’s binding affinity to biological targets, making it a valuable molecule in drug discovery .

Properties

IUPAC Name

3-(4-fluorophenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIYGAJCKRGUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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